N-[1-[2-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(1-{[2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-(2-methylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazone derivative, followed by the introduction of the allyl, ethoxy, and hydroxy groups. The final step involves the coupling of the intermediate with 2-(2-methylphenoxy)acetamide under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-{[2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{[2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and acetamide-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-(1-{[2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H33N3O5 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]-3-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]butanamide |
InChI |
InChI=1S/C26H33N3O5/c1-6-10-20-13-19(14-22(25(20)31)33-7-2)15-27-29-26(32)24(17(3)4)28-23(30)16-34-21-12-9-8-11-18(21)5/h6,8-9,11-15,17,24,31H,1,7,10,16H2,2-5H3,(H,28,30)(H,29,32)/b27-15+ |
InChI Key |
UYIJZWPFUBHLIH-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=N/NC(=O)C(C(C)C)NC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=NNC(=O)C(C(C)C)NC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
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